Terpendole D

Description

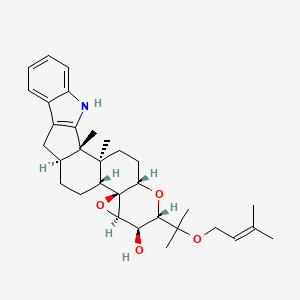

Structure

3D Structure

Properties

Molecular Formula |

C32H43NO4 |

|---|---|

Molecular Weight |

505.7 g/mol |

IUPAC Name |

(1S,2S,5S,7S,8R,9R,11S,12R,15S)-1,2-dimethyl-7-[2-(3-methylbut-2-enoxy)propan-2-yl]-6,10-dioxa-24-azaheptacyclo[13.10.0.02,12.05,11.09,11.017,25.018,23]pentacosa-17(25),18,20,22-tetraen-8-ol |

InChI |

InChI=1S/C32H43NO4/c1-18(2)14-16-35-29(3,4)27-25(34)28-32(37-28)23-12-11-19-17-21-20-9-7-8-10-22(20)33-26(21)31(19,6)30(23,5)15-13-24(32)36-27/h7-10,14,19,23-25,27-28,33-34H,11-13,15-17H2,1-6H3/t19-,23+,24-,25+,27-,28+,30-,31+,32-/m0/s1 |

InChI Key |

FDTNBKQWBBOKDI-XRZLRGBHSA-N |

Isomeric SMILES |

CC(=CCOC(C)(C)[C@@H]1[C@H]([C@@H]2[C@]3(O2)[C@@H]4CC[C@H]5CC6=C([C@@]5([C@]4(CC[C@@H]3O1)C)C)NC7=CC=CC=C67)O)C |

Canonical SMILES |

CC(=CCOC(C)(C)C1C(C2C3(O2)C4CCC5CC6=C(C5(C4(CCC3O1)C)C)NC7=CC=CC=C67)O)C |

Synonyms |

terpendole D |

Origin of Product |

United States |

Ii. Isolation and Microbial Origin of Terpendole D

Producer Organisms and Fungal Sources

A number of fungal genera are known to synthesize terpendoles, with some species being primary sources for specific analogues like Terpendole D.

The fungus Albophoma yamanashiensis, particularly the strain FO-2546, is a notable producer of a series of terpendole compounds, including this compound. jst.go.jpnih.govresearchmap.jp This fungus was initially proposed as a new genus. jst.go.jpnih.gov Research has shown that different culture conditions can lead to the production of various terpendole analogues by this organism. jst.go.jp For instance, initial studies on the culture broth of A. yamanashiensis led to the isolation of terpendoles A, B, C, and D. jst.go.jpnih.gov

Beyond Albophoma yamanashiensis, several other fungal genera have been identified as producers of terpendoles. These include:

Volutella citrinella : The strain BF-0440 of this fungus has been found to produce a variety of terpendole congeners, including terpendoles C, D, J, L, N, O, and P, alongside other related compounds like voluhemins. researchgate.netresearchgate.netmdpi.comnih.govresearchgate.netnih.govresearchgate.net

Neotyphodium lolii : This endophytic fungus, found in perennial ryegrass (Lolium perenne), is known to produce Terpendole M. mdpi.comacs.org The presence of the LTM gene cluster, responsible for indole-diterpene biosynthesis, has been identified in this species. nih.govuniprot.org Analysis of grasses infected with N. lolii has revealed the presence of various terpendole intermediates. asm.org

Aspergillus spp. : Certain species within the Aspergillus genus, known for producing a wide array of secondary metabolites, have also been implicated in terpendole production. nih.govnih.govstudiesinmycology.orgadelaide.edu.aucaister.com

Tolypocladium album : This fungus, also known by its synonym Chaunopycnis alba, possesses the biosynthetic gene cluster (TER) responsible for producing terpendoles, including Terpendole E. uniprot.orggoogle.comresearchgate.netrsc.orgacs.org

Table 1: Fungal Sources of Terpendole Compounds

| Fungal Genus | Species/Strain | Known Terpendole Products |

| Albophoma | yamanashiensis FO-2546 | Terpendoles A, B, C, D, E-L jst.go.jpnih.govjst.go.jp |

| Volutella | citrinella BF-0440 | Terpendoles C, D, J, L, N, O, P researchgate.netmdpi.comnih.gov |

| Neotyphodium | lolii | Terpendole M, other intermediates mdpi.comacs.orgasm.org |

| Aspergillus | Various species | Terpendoles nih.gov |

| Tolypocladium | album (syn. Chaunopycnis alba) | Terpendoles, including Terpendole E uniprot.orggoogle.comacs.org |

Isolation Methodologies from Natural Sources

The process of obtaining pure this compound from its fungal origins involves a multi-step approach, beginning with extraction from the culture medium and followed by sophisticated purification techniques.

The initial step in isolating terpendoles involves separating the compounds from the liquid culture in which the fungus was grown. This is typically achieved through solvent extraction. sci-hub.se The culture broth is often extracted with an organic solvent, such as ethyl acetate, to transfer the desired metabolites from the aqueous phase to the organic phase. kit.eduplantpathologyjournal.com The resulting organic extract is then concentrated to yield a crude mixture containing the terpendoles and other secondary metabolites produced by the fungus. researchgate.netnih.gov

Another common preliminary step involves adjusting the pH of the culture medium to enhance the extraction efficiency of the basic alkaloid compounds. sci-hub.se Mechanical disruption of fungal cells, for instance by grinding in liquid nitrogen, can also be employed to release intracellular compounds before extraction. uomustansiriyah.edu.iq

Following extraction, the crude mixture undergoes a series of chromatographic separations to isolate the individual terpendole compounds. Chromatography separates molecules based on their differential interactions with a stationary phase and a mobile phase. sci-hub.se

A common strategy involves initial fractionation using an ODS (octadecylsilyl) column . researchgate.netmdpi.comnih.gov This technique, a type of reversed-phase chromatography, separates compounds based on their hydrophobicity. The crude extract is loaded onto the column, and a stepwise gradient of a solvent mixture, such as aqueous acetonitrile (B52724), is used to elute the compounds. researchgate.netmdpi.comnih.gov This results in several fractions with varying compositions.

Fractions containing the desired terpendoles are then subjected to further purification using High-Performance Liquid Chromatography (HPLC) . researchgate.netmdpi.comnih.govsci-hub.seutm.mxnih.gov HPLC offers higher resolution and is crucial for separating structurally similar compounds. Preparative HPLC, utilizing columns like Pegasil ODS or YMC-Pack ODS-A, allows for the isolation of pure compounds in sufficient quantities for structural elucidation and further study. researchgate.netnih.govutm.mx Different HPLC conditions, including variations in the mobile phase composition, may be required to separate complex mixtures of terpendole analogues. nih.gov

Table 2: Common Chromatographic Techniques for this compound Purification

| Chromatographic Technique | Stationary Phase Example | Mobile Phase Example | Purpose |

| ODS Column Chromatography | Octadecylsilyl silica (B1680970) gel | Stepwise gradient of aqueous acetonitrile researchgate.netmdpi.comnih.gov | Initial fractionation of crude extract |

| High-Performance Liquid Chromatography (HPLC) | Pegasil ODS, YMC-Pack ODS-A researchgate.netnih.govutm.mx | Acetonitrile/water or methanol/water gradients sci-hub.seutm.mx | Final purification of individual terpendoles |

Iii. Structural Elucidation and Stereochemical Assignment of Terpendole D

Spectroscopic Techniques for Structure Determination

A suite of spectroscopic methods was employed to unravel the intricate structure of Terpendole D.

One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy have been fundamental in establishing the planar structure and relative stereochemistry of this compound. researchgate.net Comprehensive analysis of ¹H and ¹³C NMR spectra, along with data from various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), has allowed for the assignment of all proton and carbon signals and the elucidation of the connectivity of the atoms within the molecule. researchgate.netnih.gov These techniques have been instrumental in characterizing the common indole-diterpene backbone shared by this compound and its congeners. researchgate.netnih.gov The detailed NMR data provides a fingerprint for the molecule, enabling its identification and structural comparison with other related compounds. researchgate.netjst.go.jp

High-resolution electrospray ionization mass spectrometry (HR-ESIMS) has played a pivotal role in determining the molecular formula of this compound. nih.govresearchgate.net This technique provides a highly accurate mass measurement of the protonated molecule [M+H]⁺, which allows for the unambiguous determination of its elemental composition. nih.govsci-hub.se Mass spectrometry, in conjunction with NMR data, confirms the molecular weight and provides crucial information about the degrees of unsaturation within the molecule. nih.govmdpi.com Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the proposed structure by revealing characteristic cleavages of the indole (B1671886) diterpenoid core. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and chromophores present in this compound. UV-Vis spectroscopy measures the absorption of UV and visible light, which corresponds to electronic transitions within the molecule. msu.edudrawellanalytical.com The characteristic UV absorbance maxima for terpendoles suggest the presence of the indole moiety. nih.gov IR spectroscopy measures the absorption of infrared radiation, causing molecular vibrations that are characteristic of specific functional groups. drawellanalytical.comlibretexts.org The IR spectrum of a compound like this compound would be expected to show absorptions corresponding to N-H and C-H bonds, as well as other functional groups present in its complex ring system. nih.gov

X-ray Crystallographic Analysis for Relative and Absolute Stereochemistry

The definitive three-dimensional structure, including the relative and absolute stereochemistry of this compound, has been established through single-crystal X-ray crystallographic analysis. researchgate.netacs.org This powerful technique involves irradiating a crystalline form of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis provides precise information about the spatial arrangement of atoms, bond lengths, and bond angles, thereby confirming the connectivity and establishing the stereochemical relationships between all chiral centers within the molecule. nih.gov The relative stereochemistry of this compound was confirmed by NOE (Nuclear Overhauser Effect) experiments in conjunction with X-ray crystallography. acs.org

Comparative Structural Analysis with Related Indole Diterpenoids

The structure of this compound has been compared with other members of the extensive family of indole diterpenoids. researchgate.netmdpi.com These compounds, which include other terpendoles, paspaline-type alkaloids, and shearinines, share a common biosynthetic origin and often possess related core structures. mdpi.commdpi.com Comparative analysis of their spectroscopic data, particularly NMR and MS, helps in the rapid identification of new analogues and in understanding structure-activity relationships. researchgate.netmdpi.com For instance, the presence or absence of specific functional groups or variations in the ring system across different terpendoles can be correlated with their biological activities. mdpi.com This comparative approach is crucial for understanding the structural diversity within this class of natural products. mdpi.comsemanticscholar.org

Iv. Biosynthetic Pathways of Terpendole D

Identification of Biosynthetic Precursors

The construction of the Terpendole D scaffold originates from primary metabolism, utilizing key building blocks that are channeled into the specialized secondary metabolic pathway. The identified precursors are essential for the formation of the core indole (B1671886) diterpene structure.

Geranylgeranyl Diphosphate (B83284) (GGPP): This isoprenoid compound serves as the diterpene donor, providing the twenty-carbon backbone that forms the cyclic portion of this compound. mdpi.comnih.gov GGPP is synthesized via the mevalonate (B85504) pathway. tandfonline.com

Tryptophan: This aromatic amino acid provides the indole moiety, which is fused to the diterpene skeleton. mdpi.comnih.gov

Paspaline (B1678556): This hexacyclic indole diterpene is a key intermediate in the biosynthesis of this compound and many other related compounds. mdpi.comnih.govkitasato-u.ac.jpnih.govnih.gov It is formed from the initial condensation and cyclization of GGPP and tryptophan. rsc.org

The convergence of these precursors initiates the dedicated biosynthetic route to this compound.

Enzymology and Gene Cluster Analysis

The enzymes responsible for this compound biosynthesis are encoded by a set of genes typically located together in the fungal genome, forming a biosynthetic gene cluster (BGC). mdpi.comnih.govnih.gov Analysis of these clusters has been instrumental in elucidating the enzymatic steps of the pathway. The terpendole BGC from Tolypocladium album has been identified and characterized. nih.gov

Several classes of enzymes have been identified and characterized for their roles in the terpendole biosynthetic pathway. mdpi.comnih.gov

Prenyltransferases: These enzymes catalyze the crucial first step of attaching the geranylgeranyl moiety from GGPP to the indole ring of tryptophan. mdpi.com Specifically, an indole prenyltransferase (TerC) is responsible for producing 3-geranylgeranylindole. mdpi.comnih.govrsc.org Another prenyltransferase, TerF, may be involved in further modifications. nih.govresearchgate.net

Flavin-dependent Monooxygenases (FMOs): An FMO, such as TerM, is responsible for the epoxidation of the geranylgeranyl tail of 3-geranylgeranylindole, a critical step for subsequent cyclizations. mdpi.comnih.govrsc.org

Terpene Cyclases: These enzymes, like TerB, orchestrate the complex cascade of ring closures to form the intricate polycyclic diterpenoid core of paspaline. mdpi.comnih.govrsc.org

Cytochrome P450 Monooxygenases: A suite of P450 enzymes is responsible for the later, oxidative modifications of the paspaline scaffold to yield the various terpendole derivatives. mdpi.comnih.gov In the terpendole pathway, TerP, TerQ, and TerK are key P450s that introduce hydroxyl groups and other functionalities to the core structure. nih.gov For instance, TerQ catalyzes the conversion of paspaline to terpendole E. nih.govacs.org

The sequential action of these enzymes is responsible for the assembly and decoration of the terpendole skeleton.

Advances in molecular biology have enabled the manipulation of the terpendole biosynthetic pathway in both the native producer and in heterologous hosts. mdpi.comwikipedia.orguncuyo.edu.ar

Gene Knockout Studies: Deletion of specific genes within the terpendole cluster has been a powerful tool to elucidate enzyme function. For example, knocking out the terP gene, which encodes a P450 monooxygenase, in Chaunopycnis alba (a terpendole producer) led to the accumulation of the upstream intermediate, terpendole E. nih.govnih.govacs.orgsci-hub.se This confirmed the role of TerP in downstream conversions.

Heterologous Expression: The entire biosynthetic pathways for related indole diterpenes have been reconstituted in host organisms like Aspergillus oryzae and Saccharomyces cerevisiae. researchgate.netnih.gov This approach allows for the study of the minimal set of genes required for production and can be used to engineer strains for improved yields or the production of novel analogs. nih.gov For instance, expressing the genes for paspaline biosynthesis (paxG, paxC, paxM, paxB) in a heterologous host provides a platform to test the function of downstream tailoring enzymes like those from the terpendole cluster. rsc.org

Mechanistic Insights into Key Biotransformations

The formation of this compound involves several mechanistically interesting and complex transformations.

Indole Prenylation: The initial attachment of the C20 geranylgeranyl chain to the C3 position of the indole ring is a key C-C bond-forming reaction catalyzed by the prenyltransferase TerC. mdpi.comrsc.org

Epoxidation-Initiated Cyclization: The FAD-dependent monooxygenase TerM catalyzes the epoxidation of a double bond in the geranylgeranyl chain of 3-geranylgeranylindole. mdpi.comnih.govrsc.org This epoxide is then protonated, initiating a cascade of cyclizations orchestrated by the terpene cyclase TerB to form the multiple rings of the paspaline core. rsc.orgresearchgate.net

Oxidative Tailoring: The final structural diversity among the terpendoles is generated by cytochrome P450 monooxygenases. mdpi.com These enzymes catalyze regio- and stereospecific hydroxylations and other oxidations on the paspaline scaffold. The conversion of paspaline to terpendole E by the P450 enzyme TerQ is a key hydroxylation step. nih.govacs.org Subsequent oxidations by other P450s like TerP lead to the formation of other terpendole analogs. nih.gov

These transformations highlight the efficiency and precision of enzymatic catalysis in constructing complex natural products.

Comparative Biosynthesis with other Indole Diterpene Families

The biosynthetic pathway of terpendoles shares significant homology with those of other major indole diterpene families, including the paxilline (B40905), penitrem, and lolitrem families. mdpi.comnih.gov

Conserved Core Pathway: The initial steps leading to the common intermediate paspaline are highly conserved across these pathways. nih.govrsc.org Gene clusters for paxilline (pax), lolitrem (ltm), and penitrem (pen) all contain orthologs of the four core genes required for paspaline synthesis: a GGPP synthase, an indole prenyltransferase, a flavin-dependent monooxygenase, and a terpene cyclase. nih.govrsc.orgasm.org

Divergence through Tailoring Enzymes: The structural diversification that defines each family arises from the action of different sets of tailoring enzymes, primarily cytochrome P450 monooxygenases and additional prenyltransferases, that are encoded within their respective gene clusters. mdpi.comnih.gov For example, the ltm cluster in Epichloë species contains specific P450s (e.g., LtmP, LtmQ) that further modify the paspaline core to produce lolitrems, a pathway that shares intermediates like terpendole I with the janthitrem pathway. nih.govasm.org The paxilline pathway involves a more direct, limited set of oxidations of paspaline. rsc.org

Evolutionary Relationship: The presence of a conserved core pathway with divergent tailoring enzymes suggests a common evolutionary origin for these different indole diterpene biosynthetic pathways. nih.gov The gene clusters likely evolved through gene duplication and functional divergence, allowing fungi to create a wide array of structurally and functionally diverse molecules from a common biosynthetic blueprint.

The comparative analysis of these pathways provides a framework for understanding the molecular basis of chemical diversity within the indole diterpene class of natural products.

V. Total Synthesis of Terpendole D

Strategic Approaches to the Core Skeleton Construction

The assembly of the tetracyclic core of Terpendole D, which is characterized by a fused indole (B1671886), a seven-membered ring, and a bicyclo[3.3.1]nonane system, necessitates meticulous strategic design. Different research groups have employed varied philosophies in constructing this complex framework.

Retrosynthetic analysis is a problem-solving technique in which a target molecule is broken down into simpler, commercially available precursors. wikipedia.orgjournalspress.com A primary strategic decision in the retrosynthesis of indole diterpenoids like this compound is where to make the initial bond cleavages. wikipedia.orgjournalspress.comamazonaws.com

A common retrosynthetic strategy for this compound involves the following key disconnections:

Indole Moiety Disconnection : A frequent approach is to disconnect the indole ring from the terpene framework. This simplifies the complex target into two more manageable fragments: an indole precursor and a terpene-derived core. This disconnection corresponds to reliable forward reactions like the Fischer, Buchwald-Hartwig, or Larock indole syntheses.

Macrocycle Disconnection : The seven-membered ether ring is another logical point for disconnection. This macrocyclization is often planned as a late-stage transformation, breaking the ring to reveal a more linear precursor.

Bicyclo[3.3.1]nonane Core Disconnection : Further simplification of the terpene portion often involves dismantling the bicyclo[3.3.1]nonane system, for instance, through the cleavage of key carbon-carbon bonds to lead back to simpler cyclic or even acyclic precursors.

This process of breaking down the molecule allows chemists to devise a synthetic route from simple starting materials to the final complex product. journalspress.com

Both convergent and divergent strategies have been effectively utilized in the synthesis of terpendoles and related indole diterpenoids. crimsonpublishers.comnih.govresearchgate.net

| Synthetic Strategy | Description | Advantages | Relevance to this compound |

| Convergent Synthesis | Two or more complex fragments are synthesized independently and then joined together in the later stages of the synthesis. crimsonpublishers.comnih.govresearchgate.net | Increases overall efficiency, allows for parallel synthesis of fragments, and facilitates the preparation of analogues by modifying one of the fragments. crimsonpublishers.com | A common convergent approach for terpendoles involves the late-stage coupling of a functionalized indole piece with a complex terpene-derived fragment. nih.govresearchgate.netnih.gov |

| Divergent Synthesis | A common intermediate is used to generate a library of structurally related compounds. crimsonpublishers.comthieme-connect.com | Enables the synthesis of multiple analogues from a single advanced precursor, which is useful for structure-activity relationship studies. thieme-connect.com | A divergent strategy could involve the synthesis of a common tetracyclic core that can then be elaborated to furnish this compound and other members of the terpendole family. nih.govresearchgate.net |

Stereocontrolled Synthesis and Chiral Pool Strategies

The multiple stereocenters within the this compound structure demand a high level of stereocontrol throughout the synthesis. Chemists have largely relied on two powerful approaches to address this challenge: chiral pool synthesis and asymmetric catalysis. numberanalytics.comchemistryviews.orgrsc.orgnih.gov

Chiral Pool Synthesis : This strategy leverages naturally occurring, enantiomerically pure compounds as starting materials. numberanalytics.comrsc.orgnih.gov Terpenes, amino acids, and carbohydrates are common chiral pool sources. numberanalytics.comnih.gov For the synthesis of terpene-containing natural products like this compound, readily available chiral terpenes such as carvone (B1668592) or pulegone (B1678340) can be used to set key stereocenters early in the synthetic sequence. nih.govmdpi.com This approach can be very efficient as the chirality is pre-installed. numberanalytics.com

Asymmetric Synthesis : This approach involves the use of chiral catalysts or reagents to create stereocenters with a high degree of enantioselectivity from achiral or racemic starting materials. chemistryviews.org This strategy offers great flexibility and is not limited by the availability of suitable chiral pool starting materials. chemistryviews.org For instance, in the synthesis of related indole diterpenoids, stereoselective reactions like Sharpless asymmetric dihydroxylation have been employed to install key stereocenters. nih.govresearchgate.netnih.gov

Key Transformations and Challenging Reactions (e.g., Indole Ring Formation, Macrocyclization, Stereocenter Introduction)

The total synthesis of this compound is marked by several inherently challenging chemical transformations that require careful optimization and execution.

Indole Ring Formation : The construction of the indole nucleus is a critical step. While the classic Fischer indole synthesis is an option, its often harsh acidic conditions can be incompatible with complex substrates. Modern palladium-catalyzed methods, such as the Larock indole synthesis, which involves the coupling of an o-iodoaniline with an alkyne followed by a tandem cyclization, offer a milder and more convergent route to the indole core found in these alkaloids. dntb.gov.ua

Macrocyclization : Forming the seven-membered ether ring is a significant challenge due to unfavorable entropic factors. Intramolecular reactions, such as a Williamson ether synthesis, must be performed under high-dilution conditions to favor the desired cyclization over intermolecular side reactions.

Stereocenter Introduction : Establishing the correct stereochemistry, particularly at the congested all-carbon quaternary centers, is a formidable task. dntb.gov.uanih.govtandfonline.com In the synthesis of the related Terpendole E, a key strategy involved the diastereoselective installation of a quaternary stereocenter via a cyclopropyl (B3062369) ketone intermediate, which was formed through a stereoselective hydroxy-directed Simmons-Smith cyclopropanation. mdpi.comtandfonline.comtandfonline.comresearchgate.net The subsequent reductive cleavage of the cyclopropane (B1198618) ring set the desired stereochemistry. tandfonline.com

Development of Novel Synthetic Methodologies Inspired by this compound Structure

The pursuit of complex natural products like this compound often serves as a catalyst for the development of new synthetic methods and strategies. The challenges encountered during these syntheses push chemists to devise innovative solutions that can have a broad impact on the field of organic chemistry.

For example, the need to construct the intricate polycyclic systems of indole diterpenoids has inspired the development of powerful cascade reactions that can form multiple bonds in a single operation, rapidly building molecular complexity. nih.gov The difficulties associated with forming specific ring systems, such as the trans-fused indane moiety present in many indole diterpenoids, have led to the exploration of novel cyclization strategies, including photo-Nazarov reactions and tandem Heck-Suzuki sequences. rsc.orgchim.it The synthesis of these complex molecules has also spurred innovation in areas like C-H activation and late-stage functionalization, providing new tools for modifying complex molecular scaffolds. chim.it Thus, the total synthesis of this compound and its relatives not only provides access to these important compounds but also enriches the field of synthetic organic chemistry with new and powerful methodologies. dntb.gov.ua

Vi. Biological Activity and Mechanistic Investigations of Terpendole D Pre Clinical, in Vitro/ in Cellulo Focus

In Vitro Cellular and Molecular Targets

Terpendole D and its analogues have been the subject of various studies to identify their direct molecular interactions within a cellular context. These investigations have pinpointed specific enzymes and cellular motors as primary targets.

This compound was initially identified as an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme responsible for the intracellular esterification of cholesterol. kitasato-u.ac.jp In an in vitro enzyme assay using rat liver microsomes, this compound demonstrated an IC₅₀ value of 3.2 μM. jst.go.jp This inhibitory activity was found to be significant among its analogues, with Terpendole C being slightly more potent (IC₅₀ = 2.1 μM), while others like Terpendole A and B were less active. jst.go.jp

Further investigations into the specificity of this inhibition revealed that terpendoles can act on the two isozymes of ACAT, namely SOAT1 and SOAT2. researchgate.net In cell-based assays using J774 macrophages, this compound was noted for its high specificity, considering its potent ACAT inhibition versus its cytotoxicity. jst.go.jp Studies on related terpendole congeners have shown that most are dual inhibitors of both SOAT1 and SOAT2. kitasato-u.ac.jpmdpi.com For instance, Terpendole O and P inhibit both isozymes to a similar extent. kitasato-u.ac.jp

Table 1: ACAT Inhibitory Activity of Terpendole Analogues

| Compound | IC₅₀ (μM) in vitro | Cell-based Assay Specificity |

|---|---|---|

| This compound | 3.2 | High |

| Terpendole A | 15.1 | - |

| Terpendole B | 26.8 | - |

| Terpendole C | 2.1 | - |

| Terpendole E | 228 | Weak |

| Terpendole J | 38.8 | Moderate |

| Terpendole K | 38.0 | Moderate |

| Terpendole L | 32.4 | Moderate |

| Paspaline (B1678556) | 134 | - |

| Emindole SB | 41.0 | Moderate |

Data sourced from enzyme assays using rat liver microsomes and cell assays with J774 macrophages. kitasato-u.ac.jpnih.gov

While initially characterized as an ACAT inhibitor, the terpendole family gained significant attention for a different mechanism of action: the inhibition of the mitotic kinesin Eg5. tandfonline.com Eg5 is a motor protein essential for the formation of the bipolar mitotic spindle during cell division. researchgate.net Its inhibition leads to a characteristic M-phase arrest. researchgate.net

Specifically, Terpendole E, a close analogue of this compound, was identified as the first natural product inhibitor of Eg5. researchgate.nettandfonline.com It inhibits both the motor and microtubule-stimulated ATPase activities of human Eg5, which arrests the cell division cycle at the M phase without affecting microtubule integrity during interphase. researchgate.nettandfonline.com This specificity makes Eg5 inhibitors like terpendoles promising as potential anticancer agents with fewer side effects than traditional microtubule-targeting drugs. researchgate.net While Terpendole E is a potent Eg5 inhibitor, other analogues like Terpendole C, H, and I are inactive against this target. mdpi.com Studies have shown that Terpendole E and its derivatives can inhibit Eg5 mutants that are resistant to other inhibitors, suggesting a different binding site or mechanism of action. nih.govsci-hub.se

Indole (B1671886) diterpenoids as a class are known for their ability to modulate high-conductance Ca²⁺-activated K⁺ (maxi-K or BK) channels. mdpi.com These channels are crucial in regulating neuronal excitability and smooth muscle function. semanticscholar.org The tremorgenic activity observed with some indole diterpenes is linked to their potent and selective inhibition of BK channels. semanticscholar.org

For example, paxilline (B40905), a related indole diterpenoid, is a well-known potent and selective inhibitor of BK channels. semanticscholar.org The interaction of these compounds with BK channels is complex, with some studies indicating that the stereochemistry of the A/B ring junction and the isoprene (B109036) moiety are major determinants for their inhibitory activity. mdpi.com While the broader class of terpendoles is associated with BK channel modulation, specific preclinical data focusing solely on this compound's direct activity on these channels is not extensively detailed in the reviewed literature. However, the known tremorgenic activity of Terpendole C suggests that this activity profile may extend to other closely related terpendoles. kitasato-u.ac.jp

Cellular Pathway Perturbations (e.g., Cell Cycle, Apoptosis)

The inhibition of molecular targets by this compound and its analogues leads to significant disruptions in cellular pathways, most notably the cell cycle. The inhibition of the kinesin Eg5 by Terpendole E directly causes a mitotic arrest. researchgate.netaacrjournals.org Cells treated with Eg5 inhibitors are unable to form a proper bipolar spindle, resulting in a monoastral spindle phenotype where chromosomes are arranged in a ring around a single spindle pole. aacrjournals.org This activates the spindle assembly checkpoint, halting the cell cycle in the M phase. researchgate.net

Prolonged mitotic arrest often leads to programmed cell death, or apoptosis. aacrjournals.org While direct studies on this compound-induced apoptosis are limited, the cellular consequences of Eg5 inhibition by its analogue Terpendole E strongly suggest an apoptotic outcome. researchgate.net The inhibition of Eg5 by other small molecules has been shown to induce apoptosis following G2/M phase arrest, characterized by the cleavage of PARP and caspases. aacrjournals.org Furthermore, other indole diterpenoids have been reported to induce apoptosis in various cancer cell lines through mechanisms that can involve the upregulation of pro-apoptotic proteins like BAX and Caspase-3, and the downregulation of anti-apoptotic proteins. mdpi.comkib.ac.cn

Structure-Activity Relationship (SAR) Studies of this compound and Analogues

The diverse biological activities of terpendoles have prompted detailed structure-activity relationship (SAR) studies to understand the chemical features responsible for their effects.

SAR studies have revealed key structural motifs that govern the potency and selectivity of terpendoles towards their molecular targets.

For ACAT/SOAT inhibition , an additional prenyl residue on the diterpene moiety is crucial for potent activity. kitasato-u.ac.jp Specifically, an ether-linked isoprene unit attached to the core is considered a primary functional group for the inhibitory effect on ACAT. mdpi.com A comparison of this compound, J, and P suggests that the presence of a proton at the C-6 and C-13 positions can enhance SOAT inhibitory activity. mdpi.com Conversely, a free hydroxyl group at the R7 position, as seen in tolypocladin A, leads to a loss of SOAT inhibitory activity. mdpi.com The unique indolinone structure of Terpendole N results in a loss of inhibitory activity against both SOAT1 and SOAT2. mdpi.com

Table 2: Structure-Activity Relationship Highlights for Terpendole Analogues

| Target | Key Structural Feature | Effect on Activity | Example Compounds |

|---|---|---|---|

| ACAT/SOAT | Ether-linked isoprene unit | Essential for inhibition | Terpendoles A-D |

| SOAT | Proton at C-6 and C-13 | Enhances inhibition | This compound, J, P |

| SOAT | Free hydroxyl at R7 | Loss of activity | Tolypocladin A |

| SOAT | Indolinone core | Loss of activity | Terpendole N |

| Eg5 | Specific stereochemistry | Crucial for inhibition | Terpendole E (active) vs. C, H, I (inactive) |

Data compiled from multiple in vitro studies. kitasato-u.ac.jpmdpi.commdpi.com

These preclinical investigations underscore the multifaceted biological profile of this compound, demonstrating its ability to engage with key cellular components involved in cholesterol metabolism and cell division. The detailed SAR studies provide a valuable framework for the potential future design of more potent and selective analogues.

Identification of Key Pharmacophore Elements

The pharmacophore of a molecule represents the essential three-dimensional arrangement of steric and electronic features that are necessary to ensure optimal interactions with a specific biological target, thereby triggering or blocking its biological response. univie.ac.at For this compound, while a formal, computationally derived pharmacophore model has not been extensively detailed in the reviewed literature, structure-activity relationship (SAR) studies have successfully identified key molecular features critical for its biological activity, particularly its inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT).

Detailed analysis of this compound and its analogues has revealed several crucial structural elements that constitute its pharmacophore for ACAT/SOAT inhibition:

The Prenyl Residue: A significant feature responsible for the potent ACAT inhibitory activity of the terpendole class is the presence of an additional prenyl group attached to the diterpene moiety. kitasato-u.ac.jpsatoshi-omura.info This lipophilic side chain is believed to enhance the binding affinity of the molecule to the enzyme, likely by interacting with hydrophobic pockets within the active site. The competitive nature of the inhibition by terpendoles suggests a structural similarity to the cholesterol substrate, where the prenyl group may play a role in mimicking the sterol's side chain. nih.gov

Substitution at the R7 Position: The nature of the substituent at the R7 position of the indole diterpene core is a critical determinant of SOAT inhibitory activity. mdpi.com Studies comparing this compound with related compounds like Terpendole J, Terpendole P, and Tolyocladin A have shown that the presence of a free hydroxyl group at this position leads to a significant loss of inhibitory function. mdpi.com This indicates that either the absence of a hydroxyl group or its modification is a requirement for potent inhibition.

Intact Indole-Diterpene Core: The complex, fused ring system of the indole-diterpene scaffold is fundamental to the molecule's activity. The specific stereochemistry and conformation of this core structure correctly orient the key interacting groups—such as the prenyl side chain—for effective binding to the ACAT/SOAT enzyme. researchgate.netnih.gov

These findings from SAR studies effectively map the key pharmacophoric elements of this compound, highlighting the importance of specific lipophilic regions and the substitution pattern on the core structure for its potent biological activity.

Comparative Biological Activities with Structurally Related Indole Diterpenoids

The biological activity of this compound has been extensively evaluated in comparison to other structurally related indole diterpenoids. These studies are crucial for understanding the specific structural features that govern potency and selectivity. This compound and its relatives belong to the paspaline-type indole diterpenoids, which are characterized by an indole ring fused to a tetracyclic diterpene core. mdpi.com

In in vitro enzyme assays using rat liver microsomes, Terpendole C was identified as the most potent ACAT inhibitor among the initial terpendoles isolated, with an IC₅₀ value of 2.1 µM. jst.go.jp this compound followed closely with an IC₅₀ of 3.2 µM. jst.go.jp However, in cell-based assays using J774 macrophages, which measure the inhibition of cholesteryl ester formation within a cellular environment, this compound proved to be the most potent and demonstrated the highest specificity when comparing its inhibitory activity against its general cytotoxicity. kitasato-u.ac.jpsatoshi-omura.info Other analogues, such as Terpendoles A and B, showed significantly weaker activity in the enzyme assay. kitasato-u.ac.jpjst.go.jp Later-discovered terpendoles, including E, F, G, H, and I, exhibited poor ACAT inhibitory activity. kitasato-u.ac.jpnih.gov Notably, Terpendole E was found to possess a distinct biological activity as a specific inhibitor of the mitotic kinesin Eg5, an activity not observed in Terpendoles C, H, and I. nih.govmdpi.com

Table 1: Comparative ACAT Inhibitory Activity of Terpendoles (Enzyme Assay)

| Compound | IC₅₀ (µM) | Reference(s) |

|---|---|---|

| Terpendole A | 15.1 | kitasato-u.ac.jp, jst.go.jp |

| Terpendole B | 26.8 | kitasato-u.ac.jp, jst.go.jp |

| Terpendole C | 2.1 | kitasato-u.ac.jp, jst.go.jp |

| This compound | 3.2 | kitasato-u.ac.jp, jst.go.jp |

| Terpendole E | 228 | kitasato-u.ac.jp |

| Terpendole F | 221 | kitasato-u.ac.jp |

| Terpendole G | 388 | kitasato-u.ac.jp |

| Terpendole H | 230 | kitasato-u.ac.jp |

| Terpendole I | 145 | kitasato-u.ac.jp |

| Terpendole J | 38.8 | kitasato-u.ac.jp |

| Terpendole K | 38.0 | kitasato-u.ac.jp |

| Terpendole L | 32.4 | kitasato-u.ac.jp |

When compared to other paspaline-type indole diterpenoids isolated from the same fungal strain, Albophoma yamanashiensis, this compound's potent ACAT inhibition stands in stark contrast. kitasato-u.ac.jpsatoshi-omura.info Emindole SB, another member of this structural family, displayed only moderate ACAT inhibitory activity. nih.govmdpi.com Paspaline, a biosynthetic precursor to the terpendoles, showed very weak to nonexistent activity in ACAT inhibition assays. nih.govmdpi.com This highlights the critical role of the structural modifications that differentiate the terpendoles, particularly the C-ring system and the prenyl side chain, in conferring potent ACAT inhibitory function. kitasato-u.ac.jpsatoshi-omura.info While paspaline is largely inactive against ACAT, it has been shown to have greater antiproliferative effects against certain breast cancer cell lines compared to emindole SB. mdpi.com

Table 2: Comparative ACAT Inhibitory Activity of this compound and Related Indole Diterpenoids (Enzyme Assay)

| Compound | IC₅₀ (µM) | Reference(s) |

|---|---|---|

| This compound | 3.2 | kitasato-u.ac.jp |

| Emindole SB | 41.0 | kitasato-u.ac.jp |

| Paspaline | 134 | kitasato-u.ac.jp |

The biological activity profile of this compound also differs significantly from that of Penitrem A, a more complex indole diterpenoid from the penitrem subgroup. While both share a common indole diterpene origin, their core structures and biological targets are distinct. mdpi.com The primary activity of this compound is the inhibition of ACAT/SOAT. kitasato-u.ac.jpsatoshi-omura.info In contrast, Penitrem A is renowned as a potent tremorgenic mycotoxin whose primary mechanism of action is the inhibition of the high-conductance Ca²⁺-activated potassium (maxi-K, or BK) channel. mdpi.commdpi.comrsc.org Furthermore, Penitrem A exhibits potent anti-proliferative and anti-invasive properties against human breast cancer cells, activities not prominently reported for this compound. mdpi.com These differing biological activities underscore how variations in the complex ring structures and substitutions among indole diterpenoid subgroups lead to interactions with entirely different biological targets.

Vii. Computational and Chemoinformatic Studies of Terpendole D

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. In drug discovery, MD simulations help in understanding the stability of a ligand-protein complex and provide insights into the dynamic nature of their interactions.

There are currently no published studies that have performed molecular dynamics simulations specifically on Terpendole D, either in isolation or in a complex with a biological target. While MD simulations are a powerful tool for studying biomolecular systems, this technique has not yet been applied to elucidate the conformational dynamics or interaction stability of this compound.

Virtual Screening and In Silico Analogue Design

Virtual screening is a computational technique used to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This is often followed by in silico analogue design, where lead compounds are computationally modified to improve their binding affinity or other properties.

There is no evidence in the available literature of virtual screening campaigns conducted to identify analogues of this compound, nor are there reports on the in silico design of novel derivatives based on its scaffold.

Pharmacokinetic Property Prediction via Computational Models (e.g., ADME prediction)

Computational models are frequently used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates. These in silico predictions help to identify compounds with favorable pharmacokinetic profiles early in the drug discovery process.

No studies have been published that specifically report the computationally predicted ADME or pharmacokinetic properties of this compound. While general computational tools and web servers are available for ADME prediction, a formal study detailing these predictions for this compound has not been documented.

Viii. Advanced Analytical and Spectroscopic Characterization Techniques Applied to Terpendole D Research

High-Resolution Mass Spectrometry for Metabolomics and Degradation Studies

High-Resolution Mass Spectrometry (HRMS) is a cornerstone in the analysis of Terpendole D, offering precise mass measurements that are crucial for determining its elemental composition. nih.govsci-hub.se This technique is instrumental in metabolomics, the large-scale study of small molecules within a biological system, allowing for the detection and identification of this compound and its analogs in complex mixtures, such as fungal culture broths. nih.govanimbiosci.org The high resolving power of HRMS helps to distinguish between compounds with very similar masses, which is essential for accurate metabolite annotation. nih.govlcms.cz

In the context of this compound research, HRMS is often coupled with liquid chromatography (LC) to create the powerful hyphenated technique, LC-HRMS. nih.govanimbiosci.orgnih.gov This combination allows for the separation of individual components in a mixture before they are introduced into the mass spectrometer, providing a sensitive method for analyzing terpendoles with minimal sample preparation. nih.gov However, researchers have noted that electrospray ionization (ESI), a common ionization technique used in LC-MS, can sometimes lead to unexpected oxygen additions to terpendole molecules, resulting in the detection of [M+H+16]⁺ and [M+H+32]⁺ ions. nih.gov Understanding these in-source reactions is critical to avoid mischaracterization of new analogs. nih.gov

Forced degradation studies, which involve subjecting a compound to stress conditions like acid, base, oxidation, and heat, are essential for understanding its stability and identifying potential degradation products. acdlabs.compharmtech.com HRMS plays a vital role in these studies by enabling the characterization of degradants. pharmtech.com The data generated from these studies, which often includes a combination of chromatography and mass spectrometry, helps to build a comprehensive profile of the compound's stability. acdlabs.com

Table 1: Application of High-Resolution Mass Spectrometry in this compound Research

| Analytical Application | Technique | Key Findings and Importance |

| Molecular Formula Determination | HR-ESIMS | Provided the exact molecular formula of new terpendole congeners, which is the first step in structural elucidation. nih.gov |

| Metabolite Profiling | LC-HRMS | Enabled the untargeted analysis of fungal extracts to identify known and novel terpendole-related compounds. animbiosci.org |

| Degradation Product Identification | LC-MS | Used to identify and characterize impurities and degradation products formed during stability studies. pharmtech.com |

| In-source Reaction Analysis | ESI-MS/MS | Revealed unexpected oxygen additions to the indole (B1671886) portion of terpendoles during ESI, a crucial finding for accurate mass interpretation. nih.gov |

Advanced NMR Techniques (e.g., Solid-State NMR, Diffusion-Ordered Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound. nih.gov Beyond standard one-dimensional (1D) and two-dimensional (2D) NMR experiments (like COSY, HSQC, and HMBC) that establish the connectivity of atoms, advanced NMR techniques provide deeper insights into the molecule's structure and behavior. nih.govacenet.edu

Solid-State NMR (ssNMR) offers the ability to study molecules in a solid or semi-solid state, which can be particularly useful for compounds that are difficult to crystallize or are not soluble in common NMR solvents. mdpi.comnih.gov While there is no specific literature detailing the application of ssNMR to this compound, this technique holds potential for studying its conformation in different physical states or its interaction with solid-supported biological targets. frontiersin.orgresearchgate.netupatras.gr

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique for analyzing complex mixtures without the need for physical separation. mdpi.comucsb.edu DOSY separates the NMR signals of different components based on their diffusion coefficients, which are related to their size and shape. ucsb.edumanchester.ac.uk This method can be used to confirm the presence of a single species in a sample or to identify the components of a mixture. nih.gov In the context of this compound research, DOSY could be used to analyze crude fungal extracts to identify the number of terpendole-related compounds present or to study the binding of this compound to a protein by observing changes in its diffusion coefficient. mdpi.comrsc.org

Advanced 2D NMR techniques like TROSY (Transverse Relaxation-Optimized Spectroscopy) and CRINEPT (Cross-Correlated Relaxation-Enhanced Polarization Transfer) are particularly valuable for studying large biomolecules and their complexes. numberanalytics.comethz.ch Should this compound be studied in complex with a large protein target, these techniques would be essential for obtaining high-quality NMR spectra of the bound state. numberanalytics.comethz.ch

Table 2: Advanced NMR Techniques and Their Potential Application to this compound

| NMR Technique | Principle | Potential Application for this compound |

| Solid-State NMR (ssNMR) | Analyzes samples in the solid state, providing information on structure and dynamics in a non-solution environment. nih.gov | Characterization of this compound in amorphous or polycrystalline form; studying interactions with solid-supported biological targets. |

| Diffusion-Ordered Spectroscopy (DOSY) | Separates NMR signals based on the translational diffusion of molecules. ucsb.edumanchester.ac.uk | Analysis of crude extracts to identify different terpendole analogs; studying binding to macromolecules by observing changes in diffusion. mdpi.com |

| TROSY and CRINEPT | Enhance NMR signals and reduce line broadening for large molecules. numberanalytics.comethz.ch | Structural studies of this compound in complex with large protein targets. ethz.ch |

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Conformation and Stereochemistry

Chiroptical spectroscopy techniques are essential for determining the absolute configuration and conformation of chiral molecules like this compound. These methods rely on the differential interaction of chiral molecules with polarized light. univ-amu.frpace.edu

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. libretexts.orgcreative-proteomics.com The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure, particularly the spatial arrangement of its chromophores. libretexts.org For terpendoles, the indole moiety acts as a key chromophore, and its CD spectrum can provide valuable information about the stereochemistry of the surrounding ring systems. nih.gov Comparing experimental CD spectra with those calculated for different possible stereoisomers is a powerful method for assigning the absolute configuration of a new natural product. nih.gov

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of light. vlabs.ac.inwikipedia.org The shape of the ORD curve, particularly in the vicinity of an absorption band (an effect known as the Cotton effect), is characteristic of the molecule's stereochemistry. core.ac.uk Like CD, ORD can be used to determine the absolute configuration of chiral molecules by comparing experimental data with that of known compounds or with theoretical predictions. core.ac.ukscirp.org

Cryo-Electron Microscopy (Cryo-EM) or X-ray Co-crystallography in Complex with Biological Targets (Future potential)

Determining the three-dimensional structure of this compound bound to its biological target is a crucial step in understanding its mechanism of action and for guiding structure-based drug design. Two primary techniques for this are X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM).

X-ray co-crystallography involves crystallizing the target molecule (e.g., a protein) in a complex with the ligand (this compound) and then diffracting X-rays through the crystal. numberanalytics.com The resulting diffraction pattern can be used to calculate an electron density map and build an atomic-resolution model of the complex. numberanalytics.comnanoimagingservices.com This technique has been instrumental in drug discovery, providing detailed insights into protein-ligand interactions. nih.gov For this compound, obtaining a co-crystal structure with its target, such as the motor protein Eg5, would reveal the precise binding mode and the key interactions responsible for its inhibitory activity. sci-hub.se

Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique in structural biology, particularly for large and flexible macromolecular complexes that are difficult to crystallize. nanoimagingservices.comnih.govmdpi.com In cryo-EM, a solution of the complex is rapidly frozen in a thin layer of vitreous ice, and thousands of images of individual particles are taken with an electron microscope. wikipedia.org These images are then computationally averaged and reconstructed to generate a 3D model. nih.gov Recent advances have enabled cryo-EM to achieve near-atomic resolution for a wide range of biological targets. mdpi.comwikipedia.org Given that some terpendoles target large protein complexes like kinesin motors, cryo-EM represents a powerful future avenue for visualizing these interactions. ucl.ac.uk

The choice between X-ray crystallography and cryo-EM depends on the nature of the biological target. nanoimagingservices.comzobio.com Both techniques, however, offer the ultimate prize in structural biology: a detailed, three-dimensional view of a molecule in action.

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/NMR)

The analysis of complex natural product extracts, where dozens of related compounds may be present, requires highly efficient separation and identification techniques. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are ideal for this challenge.

LC-MS/NMR combines the separation power of liquid chromatography with the structural elucidation capabilities of both mass spectrometry and NMR spectroscopy. While not explicitly reported for this compound, this powerful combination is used for the analysis of complex mixtures. pharmtech.com In a typical setup, the eluent from the LC column is split, with a small portion going to the MS for accurate mass determination and the majority being directed to an NMR flow cell for structural analysis. This allows for the direct correlation of mass and NMR data for each component in the mixture, greatly facilitating the identification of known compounds and the characterization of new ones.

The use of LC-MS is well-documented in terpendole research for the initial analysis of fungal extracts and for monitoring the production of these compounds. waikato.ac.nzmdpi.com The addition of online NMR detection would represent a significant step forward, enabling a more rapid and comprehensive analysis of the complex array of indole diterpenoids produced by various fungal species.

Ix. Future Directions and Research Perspectives on Terpendole D

Elucidation of Unexplored Biosynthetic Pathways and Enzymatic Mechanisms

The biosynthesis of terpendoles, including Terpendole D, is a complex process involving a series of enzymatic reactions. mdpi.com While the general pathway for paspaline-derived indole (B1671886) diterpenes is understood, the specific enzymatic steps leading to the diverse array of terpendole structures remain an active area of investigation. mdpi.comresearchgate.net The core indole-diterpene skeleton is assembled from indole-3-glycerol phosphate (B84403) and geranylgeranyl pyrophosphate (GGPP) through the action of key enzymes such as prenyltransferases (PTs), flavin-dependent monooxygenases (FMOs), and terpene cyclases (TCs). mdpi.comresearchgate.net

Key enzymes in the proposed biosynthetic pathway of terpendoles include: mdpi.com

Prenyltransferases (e.g., TerC, LtmC, PaxC): These enzymes catalyze the transfer of a geranylgeranyl group to the indole ring, a crucial initial step. mdpi.com

Flavin-Dependent Monooxygenases (e.g., TerM, LtmM, PaxM): These enzymes are responsible for key oxidative cyclizations that form the intricate ring systems of the terpendole core. mdpi.com

Terpene Cyclases (e.g., TerB, LtmB, PaxB): These enzymes catalyze the cyclization of the diterpene chain to form the characteristic polycyclic structure. acs.org

Cytochrome P450 Monooxygenases (e.g., TerQ, LtmQ): These enzymes are often involved in the later tailoring steps of the biosynthesis, introducing hydroxylations and other modifications that contribute to the diversity of terpendole analogues. mdpi.comnih.gov

Recent research has identified a biosynthetic gene cluster (BGC) labeled "TER" in Tolypocladium album that is responsible for producing a range of terpendoles. nih.gov Furthermore, studies have shown that there can be "crosstalk" between different gene clusters. For instance, enzymes from an indole sesquiterpene (IST) cluster in T. album have been shown to modify indole diterpene (IDT) substrates produced by the TER cluster, expanding the potential for generating novel terpendole structures. nih.gov The mechanism of how terpene synthases precisely control the complex cyclization reactions to generate the vast structural and stereochemical diversity of terpenoids is still being explored. nih.gov

Future research will likely focus on:

Heterologous expression of the terpendole biosynthetic genes in more tractable host organisms to characterize the function of each enzyme in the pathway. scispace.com

In vitro reconstitution of the biosynthetic pathway to study the kinetics and substrate specificity of the individual enzymes.

Structural biology studies (e.g., X-ray crystallography) of the biosynthetic enzymes to understand their catalytic mechanisms at a molecular level. researchgate.net

Investigating the regulatory networks that control the expression of the terpendole biosynthetic gene cluster.

Design and Synthesis of Novel this compound Analogues with Enhanced Specificity and Potency

The synthesis of this compound and its analogues is a significant challenge due to their complex, polycyclic structures. However, the development of synthetic routes is crucial for producing sufficient quantities for biological testing and for creating novel analogues with improved properties. The first total synthesis of (±)-terpendole E, a related compound, has been accomplished, providing a roadmap for the synthesis of other terpendoles. tandfonline.comdntb.gov.uatandfonline.com

Structure-activity relationship (SAR) studies are essential for guiding the design of new analogues. For instance, it has been observed that the presence of a proton at the C-6 and C-13 positions can enhance the inhibitory activity of terpendoles against sterol O-acyltransferase (SOAT). mdpi.com Conversely, a free hydroxyl group at the R7 position can lead to a loss of this activity. mdpi.com

Future efforts in this area will likely involve:

Developing more efficient and stereoselective total syntheses of this compound.

Utilizing semi-synthetic approaches, where the natural product is chemically modified to generate a library of analogues.

Employing computational modeling and docking studies to predict the binding of terpendole analogues to their biological targets, thereby guiding the design of more potent and specific inhibitors.

Exploring novel synthetic methodologies, such as Nazarov photocyclization, to construct the complex indole-diterpene core. jst.go.jp

Identification of Novel Biological Targets and Mechanisms of Action

This compound and its congeners have been shown to exhibit a range of biological activities. One of the primary targets identified for some terpendoles is acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT). nih.govkitasato-u.ac.jp Terpendole C demonstrates the most potent inhibition of ACAT, followed by this compound. nih.gov The inhibition of ACAT is a potential therapeutic strategy for atherosclerosis. nih.gov More recently, two isozymes of SOAT, SOAT1 and SOAT2, have been identified, and selective inhibition of SOAT2 is being explored for treating atherosclerosis and fatty liver disease. nih.gov

Another significant target for some terpendoles is the mitotic kinesin Eg5. medchemexpress.com Terpendole E, for example, is an inhibitor of Eg5, which plays a crucial role in cell division, making it a potential target for cancer therapy. kitasato-u.ac.jpmedchemexpress.com Additionally, some indole-diterpenes are known to be tremorgenic, with their activity linked to the inhibition of large-conductance Ca2+-activated K+ (BK) channels. nih.gov While Terpendole C has shown tremorgenic activity, this compound was found to be non-tremorgenic at the tested dose. nih.gov

Future research will aim to:

Utilize chemoproteomics and other target identification technologies to discover novel binding partners for this compound.

Conduct detailed mechanistic studies to understand how this compound interacts with its known targets at a molecular level.

Screen this compound and its analogues against a broader range of biological assays to uncover new therapeutic applications.

Investigate the potential for synergistic effects when this compound is combined with other therapeutic agents.

Application of Advanced Biotechnological Tools for Production and Diversification

The natural production of this compound by Albophoma yamanashiensis is often low, limiting its availability for research and development. kitasato-u.ac.jp Advanced biotechnological tools offer promising solutions to overcome this challenge.

Key biotechnological approaches include:

Heterologous Expression: The entire biosynthetic gene cluster for terpendoles can be transferred into a more easily cultivable and genetically tractable host organism, such as Aspergillus oryzae or Saccharomyces cerevisiae. This approach has been successfully used for the production of other complex natural products. scispace.com

Pathway Engineering: Once the biosynthetic pathway is established in a heterologous host, it can be engineered to improve yields. This can involve overexpressing rate-limiting enzymes, knocking out competing pathways, and optimizing fermentation conditions.

Combinatorial Biosynthesis: By mixing and matching genes from different indole-diterpene biosynthetic pathways, it is possible to create novel "unnatural" natural products. The observed crosstalk between the TER and SES gene clusters in T. album highlights the potential of this approach. nih.gov

Enzymatic Synthesis: In vitro enzymatic synthesis using purified enzymes from the biosynthetic pathway could provide a clean and controlled method for producing this compound and its precursors.

Future research in this area will focus on:

Optimizing heterologous expression systems for high-level production of this compound.

Developing robust and scalable fermentation processes.

Applying synthetic biology tools, such as CRISPR-Cas9, for precise genome editing and pathway optimization in the production host.

Exploring cell-free systems for the enzymatic synthesis of this compound.

Ecological Role and Chemical Communication of this compound in Microbial Interactions

The ecological roles of most microbial secondary metabolites, including this compound, are not fully understood. However, it is widely believed that these compounds play crucial roles in mediating interactions between the producing organism and its environment. researchgate.net Terpenoids, in general, are known to be involved in defense against predators and competitors, as well as in symbiotic relationships. researchgate.netnih.gov

In the context of the producing fungus, Albophoma yamanashiensis, this compound could potentially function as:

An antimicrobial agent: To inhibit the growth of competing bacteria and fungi in its ecological niche.

A signaling molecule: To communicate with other microorganisms, either of the same or different species.

A protective agent: To deter grazing by insects or other small organisms. nih.gov

Indole-diterpenes produced by endophytic fungi, which live within plant tissues, have been shown to protect their host plants from herbivores. nih.gov While the specific ecological context of Albophoma yamanashiensis is not extensively detailed, it is plausible that this compound serves a similar defensive function.

Future research into the ecological role of this compound will require:

Co-culture experiments with other microorganisms to investigate the effect of this compound on their growth and behavior.

Analysis of the natural habitat of Albophoma yamanashiensis to identify potential interacting organisms.

Transcriptomic and metabolomic studies to understand how the production of this compound is regulated in response to different environmental cues.

Investigating the role of this compound in the context of the plant-fungus-insect interactions, if the producing fungus is found to be an endophyte or plant pathogen.

Q & A

Q. What are the primary biochemical effects of Terpendole D, and how are they experimentally quantified?

this compound exhibits concentration-dependent inhibition of acyl-CoA:cholesterol acyltransferase (ACAT), reducing cholesterol ester synthesis. Key methodologies include:

Q. What structural features of this compound contribute to its bioactivity?

this compound’s indole-diterpene scaffold is critical for ACAT inhibition. Structural analysis involves:

- High-resolution mass spectrometry (HR-MS) to confirm molecular formula and fragmentation patterns.

- Nuclear magnetic resonance (NMR) for stereochemical elucidation, particularly focusing on the indole and diterpene moieties .

Q. How can researchers ensure reproducibility in this compound bioactivity studies?

- Standardize cell lines (e.g., HepG2 or CHO-K1) and culture conditions.

- Include positive controls (e.g., known ACAT inhibitors) and validate assays with triplicate measurements .

Advanced Research Questions

Q. How do oxygen-addition artifacts in mass spectrometry impact the structural characterization of this compound and analogs?

Unexpected [M+H+O]+ and [M+H+2O]+ peaks in electrospray ionization (ESI-MS) complicate structural assignments. Mitigation strategies include:

- Tandem MS (MS/MS) to differentiate true oxygenated metabolites from artifacts.

- Comparative analysis with model indole alkaloids (e.g., 1,2,3,4-tetrahydrocyclopenta[b]indole) to identify protonation-induced oxidation .

- Protonation site mapping to predict susceptibility to oxygen-addition artifacts .

Q. What experimental designs resolve contradictions between bioactivity and structural data in this compound studies?

- Multi-technique validation : Cross-validate ACAT inhibition data (e.g., enzymatic assays) with structural integrity checks (e.g., LC-MS purity analysis) .

- Statistical rigor : Use ANOVA or regression models to account for variability in dose-response relationships .

Q. What methodologies address challenges in synthesizing this compound analogs for structure-activity relationship (SAR) studies?

- Semi-synthetic approaches : Modify natural this compound via targeted chemical reactions (e.g., hydroxylation, methylation) .

- Biosynthetic pathway engineering : Leverage genomic data from Albophoma yamanashiensis (the producing organism) to guide analog synthesis .

Q. How can researchers optimize in vitro models to study this compound’s dual effects on cell viability and cholesterol metabolism?

- Co-culture systems : Combine hepatocytes and macrophages to simulate cholesterol trafficking in atherosclerosis models.

- Time-lapse imaging : Monitor real-time changes in lipid droplets and cell death markers (e.g., Annexin V) .

Methodological Considerations

Q. What statistical tools are recommended for analyzing this compound’s dose-response data?

- Non-linear regression (e.g., GraphPad Prism) to calculate IC50 values .

- Principal component analysis (PCA) to identify outliers in high-throughput screening datasets .

Q. How should researchers document and archive this compound-related data for replication?

Q. What are the best practices for formulating hypothesis-driven research questions on this compound?

- Apply the P-E/I-C-O framework : Define Population (e.g., cell type), Exposure (e.g., concentration range), Comparison (e.g., untreated controls), and Outcome (e.g., cholesterol ester levels) .

- Pilot studies to refine variables (e.g., exposure duration, solvent controls) .

Tables for Key Experimental Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.